2,7,7,9-Tetramethyl-1,2,4-triazaspiro[4.5]decane-3-thione
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Overview
Description
2,7,7,9-Tetramethyl-1,2,4-triazaspiro[4.5]decane-3-thione is an organic compound with a unique spirocyclic structure. This compound is characterized by its three nitrogen atoms and a sulfur atom within a spirocyclic framework, making it an interesting subject for chemical research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,7,7,9-Tetramethyl-1,2,4-triazaspiro[4.5]decane-3-thione typically involves multiple steps, including acylation, alkylation, and cyclization reactions. The process begins with the preparation of the appropriate precursors, followed by the formation of the spirocyclic core through cyclization reactions under controlled conditions. Common reagents used in these reactions include acyl chlorides, alkyl halides, and amines .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This often includes the use of advanced techniques such as continuous flow reactors and high-throughput screening to identify the most efficient reaction conditions .
Chemical Reactions Analysis
Types of Reactions
2,7,7,9-Tetramethyl-1,2,4-triazaspiro[4.5]decane-3-thione undergoes various chemical reactions, including:
Oxidation: The sulfur atom can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form thiols or other reduced sulfur species.
Substitution: The nitrogen atoms can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like alkyl halides .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfur atom can yield sulfoxides or sulfones, while nucleophilic substitution can produce a variety of substituted derivatives .
Scientific Research Applications
2,7,7,9-Tetramethyl-1,2,4-triazaspiro[4.5]decane-3-thione has several scientific research applications:
Mechanism of Action
The mechanism of action of 2,7,7,9-Tetramethyl-1,2,4-triazaspiro[4.5]decane-3-thione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s spirocyclic structure allows it to fit into unique binding sites, potentially inhibiting or modulating the activity of these targets. This interaction can affect various biochemical pathways, leading to its observed effects .
Comparison with Similar Compounds
Similar Compounds
7,7,9,9-Tetramethyl-1,3,8-triazaspiro[4.5]decane-2,4-dione: This compound shares a similar spirocyclic structure but differs in the functional groups attached to the spirocyclic core.
8-Acetyl-3-dodecyl-7,7,9,9-tetramethyl-1,3,8-triazaspiro[4.5]decane-2,4-dione: Another related compound with different substituents, used in different applications.
Uniqueness
2,7,7,9-Tetramethyl-1,2,4-triazaspiro[4.5]decane-3-thione is unique due to its specific arrangement of nitrogen and sulfur atoms within the spirocyclic framework. This unique structure imparts distinct chemical and biological properties, making it valuable for various research and industrial applications .
Properties
CAS No. |
384860-71-3 |
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Molecular Formula |
C11H21N3S |
Molecular Weight |
227.37 g/mol |
IUPAC Name |
2,7,7,9-tetramethyl-1,2,4-triazaspiro[4.5]decane-3-thione |
InChI |
InChI=1S/C11H21N3S/c1-8-5-10(2,3)7-11(6-8)12-9(15)14(4)13-11/h8,13H,5-7H2,1-4H3,(H,12,15) |
InChI Key |
RXZWKHJERYXKOD-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC(CC2(C1)NC(=S)N(N2)C)(C)C |
Origin of Product |
United States |
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